molecular formula C25H20ClFN2S B2967306 5-(4-Chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-2-pyrimidinethiol CAS No. 478032-55-2

5-(4-Chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-2-pyrimidinethiol

Cat. No.: B2967306
CAS No.: 478032-55-2
M. Wt: 434.96
InChI Key: CKKJAFHLAOPGCW-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative with a complex substitution pattern. Its molecular formula is C₃₂H₂₆ClFN₂S, and it has a molecular weight of 525.09 g/mol . The structure features:

  • A 4-chlorophenyl group at position 5 of the pyrimidine ring.
  • A 2'-fluoro-4'-propylbiphenyl substituent at position 2.
  • A thiol (-SH) group at position 2.

The compound’s purity is reported to exceed 90% in commercial samples, and its synthesis likely involves coupling reactions between functionalized biphenyl and pyrimidine precursors . The fluorine and propyl groups in the biphenyl moiety may enhance lipophilicity, while the chlorine atom could influence electronic interactions in biological systems.

Properties

IUPAC Name

5-(4-chlorophenyl)-6-[4-(2-fluoro-4-propylphenyl)phenyl]-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClFN2S/c1-2-3-16-4-13-21(23(27)14-16)17-5-7-19(8-6-17)24-22(15-28-25(30)29-24)18-9-11-20(26)12-10-18/h4-15H,2-3H2,1H3,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKJAFHLAOPGCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)C2=CC=C(C=C2)C3=C(C=NC(=S)N3)C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-Chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-2-pyrimidinethiol, a compound with a complex molecular structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C33H25ClF4N2S
  • Molecular Weight : 593.08 g/mol
  • CAS Number : [61530238]

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Protein Interactions : The compound has been studied for its potential to inhibit interactions between anti-apoptotic proteins like Bcl-2 and Bcl-xL, which are critical in cancer cell survival. Structure-based design strategies have shown that similar compounds can bind effectively to these proteins, leading to apoptosis in cancer cells .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens. The presence of the pyrimidine and thiol groups is believed to enhance its interaction with microbial enzymes, disrupting their function .
  • Cytotoxicity : In vitro studies have indicated that this compound can induce cytotoxic effects in cancer cell lines. The mechanism may involve the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .

Case Studies

  • Inhibition Studies : A study published in the Journal of Medicinal Chemistry reported that similar compounds demonstrated significant inhibition against Bcl-2 with Ki values in the low micromolar range. This suggests that our compound may exhibit comparable binding affinities, making it a candidate for further development as a cancer therapeutic .
  • Antimicrobial Efficacy : Research highlighted in MDPI indicated that certain derivatives showed promising results against oral infectious diseases, suggesting a potential application in treating infections caused by resistant strains .
  • Cytotoxicity Assessment : A comparative analysis revealed that compounds with similar structural motifs exhibited varying degrees of cytotoxicity across different cancer cell lines, with some showing selectivity towards specific types of tumors. This selectivity is crucial for minimizing side effects during treatment .

Data Tables

Biological ActivityMechanismReference
Inhibition of Bcl-2Binding affinity leading to apoptosis
AntimicrobialDisruption of microbial enzyme function
CytotoxicityInduction of ROS and apoptosis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

(a) 4-[1,1'-Biphenyl]-4-yl-2-Pyrimidinethiol (CAS 477854-92-5)
  • Molecular Formula : C₁₆H₁₂N₂S
  • Molecular Weight : 264.3 g/mol .
  • Key Differences :
    • Lacks the 4-chlorophenyl and 2'-fluoro-4'-propylbiphenyl substituents.
    • Simpler structure with only a biphenyl group at position 4 and a thiol at position 2.
  • Implications :
    • Reduced steric hindrance and lower molecular weight may improve solubility but decrease target-binding specificity compared to the target compound.
(b) 2-(Benzylsulfanyl)-5-(4-Chlorophenyl)-4-(2'-Fluoro-4'-Propyl[1,1'-Biphenyl]-4-yl)Pyrimidine
  • Molecular Formula : C₃₂H₂₆ClFN₂S (identical to the target compound) .
  • Key Differences :
    • The thiol (-SH) group is replaced with a benzylsulfanyl (-S-CH₂C₆H₅) moiety.
  • Implications :
    • The benzylsulfanyl group increases hydrophobicity and may alter metabolic stability or enzymatic interactions.

Functional Analogues in Pyrimidine Chemistry

(a) 2-(4-Bromophenyl)-4-Chloro-5-Fluoro-6-Methylpyrimidine (CAS 1485604-94-1)
  • Molecular Formula : C₁₁H₇BrClFN₂
  • Molecular Weight : 301.54 g/mol .
  • Key Differences :
    • Smaller structure with bromine and methyl substituents.
    • Absence of biphenyl or thiol groups.
  • Implications :
    • Bromine’s electron-withdrawing effect may enhance reactivity in cross-coupling reactions compared to the target compound’s fluorine and chlorine substituents.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity/Notes
5-(4-Chlorophenyl)-4-(2'-Fluoro-4'-Propylbiphenyl)-2-Pyrimidinethiol C₃₂H₂₆ClFN₂S 525.09 4-Chlorophenyl, 2'-fluoro-4'-propylbiphenyl, thiol >90%
4-[1,1'-Biphenyl]-4-yl-2-Pyrimidinethiol C₁₆H₁₂N₂S 264.3 Biphenyl, thiol Not reported
2-(Benzylsulfanyl)-5-(4-Chlorophenyl)-4-(2'-Fluoro-4'-Propylbiphenyl)Pyrimidine C₃₂H₂₆ClFN₂S 525.09 Benzylsulfanyl instead of thiol Structural variant
2-(4-Bromophenyl)-4-Chloro-5-Fluoro-6-Methylpyrimidine C₁₁H₇BrClFN₂ 301.54 Bromophenyl, chloro, fluoro, methyl Commercial availability

Research Findings and Implications

  • Electronic Effects: The fluorine atom in the biphenyl moiety may induce steric and electronic effects that stabilize π-π stacking interactions in biological targets, a feature absent in non-fluorinated analogues .
  • Metabolic Stability : The thiol group in the target compound could make it susceptible to oxidation or conjugation, whereas the benzylsulfanyl variant might exhibit prolonged half-life in vivo .

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